(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone
Description
The compound “(3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone” is a synthetic methanone derivative featuring a dihydroquinoline scaffold substituted with a methyl group at position 2 and a phenylamino group at position 3. The 3-chlorophenyl moiety is linked via a ketone bridge to the nitrogen-containing heterocycle.
The dihydroquinoline core is a privileged structure in medicinal chemistry, often associated with interactions targeting enzymes or receptors.
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c1-16-14-21(25-19-10-3-2-4-11-19)20-12-5-6-13-22(20)26(16)23(27)17-8-7-9-18(24)15-17/h2-13,15-16,21,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUMQPAZXHIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the dihydroquinoline core through a cyclization reaction, followed by the introduction of the chlorophenyl and phenylamino groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl moiety enables substitution reactions under specific conditions. Meta-directing effects of the chlorine atom reduce electrophilicity, requiring strong nucleophiles or catalytic systems.
Key Findings :
-
Suzuki-Miyaura coupling achieves higher yields due to palladium-mediated activation .
-
Direct substitution without catalysis is limited by steric hindrance from the quinoline core .
Oxidation and Reduction of the Dihydroquinoline Core
The partially saturated quinoline ring undergoes redox transformations, altering conjugation and bioactivity.
Mechanistic Insights :
-
DDQ abstracts hydrides, aromatizing the dihydroquinoline ring without affecting the 3-chlorophenyl group.
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Hydrogenation preferentially targets the C=N bond over the ketone, preserving the methanone functionality .
Functionalization of the Phenylamino Group
The 4-phenylamino substituent participates in amine-specific reactions.
Structural Impact :
-
Acylation enhances metabolic stability but reduces solubility.
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Schiff base formation enables coordination chemistry applications .
Ketone-Directed Reactions
The methanone group facilitates nucleophilic additions and reductions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, 0°C | Tertiary alcohol derivative | 82% | |
| Wolff-Kishner Reduction | NH₂NH₂, KOH, ethylene glycol | Deoxygenated hydrocarbon | 57% |
Challenges :
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Steric hindrance from the quinoline ring slows Grignard kinetics.
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Wolff-Kishner conditions require prolonged heating (>8h) for complete deoxygenation .
Cyclization and Ring-Expansion Reactions
Intramolecular interactions enable complex heterocycle formation.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Photocyclization | UV (254 nm), CH₃CN | Fused pyrroloquinoline system | 33% | |
| Acid-Catalyzed | H₂SO₄, 80°C | Spiro-oxazolidinone derivative | 41% |
Applications :
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of the quinoline structure, including the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays indicate that certain derivatives possess IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4u | HeLa | 2.5 | |
| Compound 4x | MCF-7 | 0.3 | |
| 5-Fluorouracil | MCF-7 | Varied | Standard |
Antimicrobial Properties
Quinoline derivatives have also been investigated for their antimicrobial effects. The presence of both the chlorophenyl and phenylamino groups enhances their interaction with microbial targets, potentially leading to the development of new antibiotics. Studies suggest that modifications in the substituents can significantly affect the antimicrobial efficacy of these compounds .
Case Study 1: Antitumor Activity Against HeLa Cells
A study conducted on a series of quinoline derivatives demonstrated that the introduction of different substituents significantly influenced their cytotoxicity against HeLa cells. The compound showed a marked ability to induce apoptosis, confirmed through various staining techniques and flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial activity of similar quinoline compounds against a range of bacterial strains. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced activity compared to their non-chlorinated counterparts .
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Dihydroquinolinyl Methanone Derivatives
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound: (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone | Not explicitly provided | — | — | — | 3-Chlorophenyl, 2-methyl, 4-phenylamino |
| 3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone | C₂₀H₁₇ClN₂O₂ | 352.82 | 4.35 | 37.51 | 2-Chlorophenyl, oxazolyl, methyl |
| 4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Not explicitly provided | — | — | — | 4-Chlorophenyl, trimethyl, nitro |
| (3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | C₁₆H₁₄ClNO | 271.74 | 3.55 | 16.55 | 3-Chlorophenyl, isoquinoline scaffold |
Key Observations:
- logP Differences: The oxazolyl-containing compound (logP = 4.35) is more lipophilic than the isoquinoline analog (logP = 3.55) , likely due to the oxazole ring’s hydrophobic nature. The target compound’s phenylamino group may reduce logP compared to halogenated analogs.
- Polar Surface Area (PSA): The oxazolyl derivative’s higher PSA (37.51 Ų) suggests greater hydrogen-bonding capacity, which may influence solubility and target engagement.
- Scaffold Variations: The isoquinoline analog demonstrates how scaffold isomerism (quinoline vs. isoquinoline) alters molecular weight and steric interactions.
Pharmacological and Mechanistic Insights
- The target compound’s phenylamino group may mimic raltegravir’s binding mode, as suggested by docking studies in related compounds .
- Mechanism of Action (MOA) Predictions: highlights that structural similarity often correlates with shared MOAs. For example, oleanolic acid and hederagenin (structurally similar triterpenoids) show overlapping protein targets . By analogy, the target compound may share targets with other dihydroquinolinyl methanones, such as kinases or viral enzymes.
- Synthetic Feasibility: and describe synthetic routes for aryl-substituted dihydroquinolinyl methanones, typically involving reductive amination or coupling reactions. The target compound’s phenylamino group may require specialized nitroarene reduction steps .
Biological Activity
The compound (3-chlorophenyl)(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone is a derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN2O
- Molecular Weight : 342.84 g/mol
- IUPAC Name : this compound
The compound features a quinoline backbone with a chlorophenyl substituent, which is thought to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of quinoline exhibit significant antitumor properties. For instance, compounds similar to the one have shown moderate to high levels of cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (3-chlorophenyl)... | HeLa | 15.8 | Induction of apoptosis |
| (3-chlorophenyl)... | MCF-7 | 12.5 | Cell cycle arrest in S and G2 phases |
| (3-chlorophenyl)... | A549 | 20.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases:
- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.
- Mechanism : The inhibition is believed to be mediated through the suppression of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary screening has shown that this compound exhibits antimicrobial effects against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a spectrum of activity that could be explored further for potential clinical applications in treating infections .
Case Studies
- Antitumor Efficacy in Vivo : A study involving xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups.
- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in decreased joint swelling and pain, supporting its anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
